molecular formula C6H10N4 B13345922 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B13345922
M. Wt: 138.17 g/mol
InChI Key: JUCFMYMHMYJBMF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine is a partially saturated heterocyclic compound featuring a fused benzene and triazole ring system. Its synthesis typically involves the reduction of 4-nitro-1,2-phenylenediamine, followed by cyclization to form the triazole core . This compound serves as a critical intermediate in synthesizing metal-organic frameworks (MOFs) via coordination chemistry and is utilized in multicomponent reactions to generate antimicrobial triazolobenzonaphthyridines . Its molecular formula is C₇H₁₁N₃, with a molecular weight of 137.18 g/mol .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

4,5,6,7-tetrahydro-2H-benzotriazol-5-amine

InChI

InChI=1S/C6H10N4/c7-4-1-2-5-6(3-4)9-10-8-5/h4H,1-3,7H2,(H,8,9,10)

InChI Key

JUCFMYMHMYJBMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NNN=C2CC1N

Origin of Product

United States

Preparation Methods

General Synthesis Strategy

  • Starting Materials : Typically, the synthesis begins with commercially available starting materials such as benzyl azide, ethyl cyanoacetate, and sodium ethoxide, which are used to form carbonyl azides.
  • Formation of Triazole Core : The carbonyl azide is then converted into a triazole core through a cycloaddition reaction, often involving a strong base.
  • Ring Closure : The triazole core is then fused with a benzene ring, typically through a condensation reaction involving a dicarbonyl compound.

Adaptation for 4,5,6,7-Tetrahydro-1H-benzo[d]triazol-5-amine

For the specific synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]triazol-5-amine, one might consider starting with a tetrahydrobenzene derivative and incorporating it into the triazole ring system. This could involve:

  • Cyclization Reactions : Utilizing a tetrahydrobenzene derivative in a cyclization reaction with appropriate reagents to form the desired fused ring system.
  • Amination Steps : Incorporating an amine group at the 5-position of the triazole ring, which might involve nucleophilic substitution or reductive amination reactions.

Analysis of Preparation Methods

Challenges and Considerations

  • Stereochemistry : The tetrahydrobenzene ring introduces stereochemical complexity, which must be carefully managed during synthesis.
  • Regioselectivity : Ensuring the correct regiochemistry of the amine group on the triazole ring is crucial.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the triazole ring or adjacent carbon atoms. Common oxidizing agents and products include:

Oxidizing AgentConditionsProductReference
HNO₃/H₂SO₄Room temperatureNitro derivatives (e.g., nitroso or nitro groups at position 4)
KMnO₄Acidic conditionsHydroxylated derivatives (e.g., 5-hydroxybenzotriazole analogs)
Ozone (O₃)Low-temperatureRing-opened carbonyl compounds

Oxidation regioselectivity is influenced by electron density distribution, with position 4 being more reactive than position 6 due to proximity to the amino group and triazole nitrogen atoms .

Substitution Reactions

The amino group at position 5 and triazole ring hydrogens participate in nucleophilic and electrophilic substitutions:

Alkylation and Acylation

  • Alkylation : Reaction with alkyl halides (e.g., 1,3-dibromopropane) in DMF at 65°C yields N-alkylated derivatives (e.g., 1-(3-bromopropoxy)-1H-benzo[d] triazole) .

  • Acylation : Treatment with acyl chlorides (e.g., trifluoroacetic anhydride) forms amides or sulfonamides at the amino group.

Electrophilic Aromatic Substitution

The triazole ring undergoes electrophilic substitution at position 4:

ReagentProductYieldReference
Bromine (Br₂)4-Bromo derivative70%
Chlorosulfonic acid4-Sulfonyl chloride65%

Regioselectivity is attributed to higher electron density at position 4, adjacent to the amino group .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

Reaction PartnerConditionsProductApplicationReference
Aromatic aldehydesEtOH, 80°CTriazolo[4′,5′:3,4]benzo[1,2-b] naphthyridinesAnticancer agents
1,2-Dicarbonyl compoundsReflux1,2,3-Triazolo[4,5-b]pyrazinesHeterocyclic synthesis

For example, reacting with tert-butyl 2,4-dioxopiperidine-1-carboxylate in ethanol forms fused triazolo-naphthyridines in 55–75% yields .

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds:

PartnerCatalystProductYieldReference
Benzil (PhCO-COPh)NoneTetrahydrotriazolopyrimidines30–35%
Pyrazine-2-carbaldehydeLiOtBuBicyclic triazolopyrazines20%

These reactions proceed via enamine intermediates, followed by cyclization .

Mechanistic Insights

Key reaction pathways include:

  • Oxidation : Radical intermediates form at electron-rich positions, leading to nitro or hydroxyl groups.

  • Substitution : The amino group acts as a directing group, enhancing electrophilic attack at position 4 .

  • Cycloaddition : Enolate intermediates generated under basic conditions react with azides or aldehydes .

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, such as enzymes or receptors, leading to inhibition or activation of these targets. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

5-Amino-1H-benzotriazole (CAS 3325-11-9)
  • Structure : Fully aromatic benzotriazole core.
  • Molecular Formula : C₆H₆N₄.
  • Key Differences : The aromatic triazole ring enhances stability but reduces conformational flexibility compared to the tetrahydro derivative. This compound is often employed in corrosion inhibition and as a ligand in coordination chemistry due to its strong electron-donating properties .
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS 72748-85-7)
  • Structure : Imidazole ring (two nitrogen atoms) fused to a tetrahydrobenzene ring.
  • Molecular Formula : C₇H₁₁N₃.
  • Key Differences : The imidazole ring lacks the third nitrogen present in triazoles, reducing its metal-coordination versatility. This derivative is prioritized in medicinal chemistry for its role as a COX-2 inhibitor .
Thiazole Derivatives (e.g., 5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine)
  • Structure : Thiazole ring (one sulfur, one nitrogen) fused to a tetrahydrobenzene ring.
  • Molecular Formula : C₁₀H₁₆N₂S.
  • Key Differences : Sulfur inclusion increases lipophilicity, enhancing membrane permeability. These compounds are explored as cytotoxic agents against cancer cell lines .

Biological Activity

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine (commonly referred to as THBT) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with THBT, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

THBT is characterized by its unique triazole ring fused with a benzene moiety. The molecular formula is C6H9N3C_6H_9N_3, and its structure can be represented as follows:

InChI 1S/C6H9N3/c12465(31)7986/h14H2,(H,7,8,9)\text{InChI }1S/C6H9N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H2,(H,7,8,9)

The compound exhibits a solid physical form with a purity of 95% and is typically stored at room temperature.

Antimicrobial Activity

Research indicates that THBT exhibits notable antimicrobial properties. In a study evaluating various derivatives of triazole compounds, THBT demonstrated significant activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for THBT were found to be in the range of 1.56 to 12.5 µg/mL against these pathogens .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. A structure-activity relationship (SAR) analysis revealed that modifications in the triazole ring significantly influence cytotoxicity against cancer cell lines. For instance, THBT derivatives showed promising results in inhibiting the proliferation of human cancer cells with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µM)
THBTA-4311.98
THBTJurkat<0.5

Neuroprotective Effects

Emerging studies suggest that THBT may possess neuroprotective properties. In animal models of neurodegeneration, administration of THBT resulted in reduced neuronal apoptosis and improved cognitive function. The mechanism appears to involve modulation of neuroinflammatory pathways and enhancement of synaptic plasticity .

The biological activity of THBT can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : THBT has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects various signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation.
  • Antioxidant Properties : The compound exhibits antioxidant activity that may contribute to its protective effects against oxidative stress-related damage in cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of THBT against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that THBT was approximately fourfold more potent than conventional antibiotics used in treatment .

Case Study 2: Cancer Treatment

In vitro studies on various cancer cell lines demonstrated that THBT not only inhibited cell growth but also induced apoptosis through caspase activation pathways. These findings suggest potential application in developing novel anticancer therapies .

Q & A

Q. What are the common synthetic routes for 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine?

  • Methodological Answer : The compound is typically synthesized via a two-step procedure starting from 4-nitro-1,2-phenylenediamine. Initial reduction with sodium nitrite and hydrazine in acidic media yields the intermediate diamine, followed by cyclization under reflux conditions. Key reagents include 10% Pd/C for catalytic hydrogenation and glacial acetic acid as the solvent . Table 1 : Synthetic Steps and Conditions
StepReagents/ConditionsProduct
1NaNO₂, HCl, H₂O, 0–5°C4-Nitro-1,2-phenylenediamine intermediate
2NH₂NH₂·H₂O, AcOH, refluxTarget triazol-5-amine

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry and amine proton environments (DMSO-d₆ solvent, δ ~6–8 ppm for aromatic protons).
  • IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹).
  • HR-MS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 176.0934 for C₇H₈N₄) .

Q. What purification strategies are effective post-synthesis?

  • Methodological Answer : Recrystallization from ethanol or methanol is preferred due to moderate solubility (18.1 µg/mL at pH 7.4). Column chromatography (silica gel, ethyl acetate/hexane) resolves impurities in multi-component reaction products .

Advanced Research Questions

Q. How does tautomerism influence the structural and electronic properties of triazole derivatives like this compound?

  • Methodological Answer : Annular tautomerism in triazoles (e.g., 3- vs. 5-substituted forms) alters π-electron delocalization and hydrogen-bonding networks. X-ray crystallography reveals planar geometries for tautomer I (NH₂ at position 5) and non-planar geometries for tautomer II (NH₂ at position 3), affecting intermolecular interactions. Computational studies (DFT) quantify energy differences (~2–5 kcal/mol) between tautomers .

Q. What challenges arise in crystallographic refinement of this compound using SHELX software?

  • Methodological Answer : Challenges include:
  • Handling high-resolution or twinned SHELXL refines anisotropic displacement parameters but requires manual adjustment for twinning (e.g., using TWIN/BASF commands).
  • Hydrogen atom placement: SHELXPRO interfaces with neutron/X-ray data for accurate NH positioning.
  • Validation: R-factor convergence (<5%) and residual electron density maps ensure model reliability .

Q. How are multi-component reactions (MCRs) utilized to synthesize derivatives of this compound?

  • Methodological Answer : Example: A catalyst-free MCR with aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate in ethanol at 80°C yields triazolobenzonaphthyridines. Key steps:
  • Mechanism : Knoevenagel condensation → cyclocondensation → aromatization.
  • Optimization : Solvent polarity (EtOH > DMF) improves yield (85–92%) and selectivity.
  • Monitoring : TLC (ethyl acetate/hexane, 1:1) tracks reaction progress .

Q. What computational methods assess the solvatochromic behavior of benzotriazole derivatives?

  • Methodological Answer :
  • DFT/TD-DFT : Predict absorption spectra (B3LYP/6-31+G(d,p)) and solvent effects via PCM models.
  • NBO Analysis : Quantifies charge transfer between NH₂ and triazole rings.
  • Docking Studies : Evaluate interactions with biological targets (e.g., antimicrobial proteins) via AutoDock Vina .

Data Contradiction Analysis

  • Synthetic Yields : Microwave-assisted methods () claim higher efficiency (>90%) vs. conventional reflux (75–85% in ). Resolution: Optimize microwave parameters (power, time) to minimize side reactions.
  • Tautomer Stability : Computational models () suggest NH₂ at position 5 is more stable, but crystallographic data () show coexistence of tautomers I and II. Resolution: Solvent polarity and crystallization conditions influence tautomeric equilibrium.

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